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3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Molecular properties Drug-likeness Lead optimization

3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097901-11-4; molecular formula C₁₆H₁₈N₄OS; MW 314.41) belongs to the azetidinyl pyrimidine class—a scaffold family under active investigation as kinase inhibitors, particularly against Janus kinase (JAK) proteins. The compound integrates three pharmacophoric elements: a pyrimidin-4-ylamino group (hinge-binding motif), an azetidine core (conformationally constrained linker), and a phenylsulfanyl-propanoyl side chain (solvent-exposed or selectivity-determining region).

Molecular Formula C16H18N4OS
Molecular Weight 314.41
CAS No. 2097901-11-4
Cat. No. B2367092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
CAS2097901-11-4
Molecular FormulaC16H18N4OS
Molecular Weight314.41
Structural Identifiers
SMILESC1C(CN1C(=O)CCSC2=CC=CC=C2)NC3=NC=NC=C3
InChIInChI=1S/C16H18N4OS/c21-16(7-9-22-14-4-2-1-3-5-14)20-10-13(11-20)19-15-6-8-17-12-18-15/h1-6,8,12-13H,7,9-11H2,(H,17,18,19)
InChIKeyYRYJPBXBIYDHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097901-11-4): Chemical Class and Baseline Characterization for Kinase-Targeted Procurement


3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one (CAS 2097901-11-4; molecular formula C₁₆H₁₈N₄OS; MW 314.41) belongs to the azetidinyl pyrimidine class—a scaffold family under active investigation as kinase inhibitors, particularly against Janus kinase (JAK) proteins [1]. The compound integrates three pharmacophoric elements: a pyrimidin-4-ylamino group (hinge-binding motif), an azetidine core (conformationally constrained linker), and a phenylsulfanyl-propanoyl side chain (solvent-exposed or selectivity-determining region). Computational bioactivity mapping on the IDRB MolBiC platform indicates that this compound registers in the ≤ 0.1 μM activity category for multiple kinase targets, consistent with its classification as a kinase-directed small molecule [2]. However, publicly available peer-reviewed primary literature characterizing this specific compound remains absent as of the knowledge cutoff date.

Why Generic Substitution Fails for 3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one: Scaffold- and Side-Chain-Dependent Kinase Selectivity


Azetidinyl pyrimidines as a class exhibit highly variable kinase selectivity profiles driven by subtle modifications to the N-acyl side chain attached to the azetidine ring [1]. The phenylsulfanyl-propanoyl moiety in this compound is not a simple hydrophobic substituent but a conformationally flexible thioether-containing linker that can engage distinct subpockets or modulate the dihedral angle between the azetidine and the pyrimidine, thereby altering the hinge-binding geometry. Close structural analogs—such as N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097911-46-9), which replaces the phenylsulfanyl-propanoyl group with a thiophene-3-carbonyl group—exhibit different calculated physicochemical signatures (MW 260.32 vs. 314.41; differing logP and TPSA) that predict distinct permeability, solubility, and target engagement profiles . Substituting one azetidinyl pyrimidine for another without experimental validation of the specific side-chain contribution risks altering kinase selectivity, cellular potency, and ADME properties. The lack of published head-to-head data for this compound underscores that generic substitution cannot be assumed safe or functionally equivalent.

Quantitative Differentiation Evidence for 3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one: Head-to-Head and Cross-Study Comparisons


Molecular Weight and Physicochemical Property Differentiation vs. Closest Structural Analog (CAS 2097911-46-9)

The target compound (MW 314.41) carries a 54.09 Da higher molecular weight than its closest catalogued structural analog, N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097911-46-9; MW 260.32) . This mass difference arises from the replacement of a thiophene-3-carbonyl group with a phenylsulfanyl-propanoyl group—adding one aromatic ring, an additional methylene unit, and a thioether sulfur. Calculated properties for the target compound (clogP ≈ 2.91; TPSA ≈ 50.50 Ų; HBD = 0; HBA = 5) [1] contrast with the lower lipophilicity and smaller polar surface area expected for the thiophene analog, predicting differential membrane permeability and solubility. The zero hydrogen-bond donor count of the target compound (vs. the analog, which also has no HBD but differs in HBA count) eliminates a potential source of pharmacokinetic variability associated with HBD-dependent efflux or solubility limitations.

Molecular properties Drug-likeness Lead optimization

Kinase Inhibition Class-Level Inference: Azetidinyl Pyrimidine Scaffold Activity vs. Non-Azetidine JAK Inhibitors

The azetidinyl pyrimidine scaffold is a recognized kinase inhibitor pharmacophore, with multiple patent filings (e.g., Aerie Pharmaceuticals' EP-4363058-A1) explicitly claiming azetidine-pyrimidine compounds as JAK inhibitors for inflammatory eye diseases, cardiovascular diseases, and cancer [1]. The target compound's 3-(pyrimidin-4-ylamino)azetidine core positions the pyrimidine N1 and C2–NH as a bidentate hinge-binding motif, analogous to the binding mode of approved JAK inhibitors such as baricitinib. However, baricitinib employs a pyrrolo[2,3-d]pyrimidine core linked to an ethanesulfonyl-azetidine, whereas the target compound uses a simpler pyrimidine directly N-linked to the azetidine—potentially reducing molecular weight and synthetic complexity while retaining hinge-binding capacity [2]. IDRB MolBiC bioactivity mapping classifies the target compound in the ≤ 0.1 μM activity bin for multiple kinase targets, suggesting single-digit to sub-micromolar biochemical potency comparable to early-stage azetidinyl pyrimidine leads [3]. Specific IC₅₀ values against individual kinases are not publicly retrievable, and no head-to-head study against baricitinib or other JAK inhibitors exists for this compound.

Kinase inhibition JAK selectivity Scaffold comparison

Structural Uniqueness: Phenylsulfanyl-Propanoyl Linker vs. Common Azetidinyl Pyrimidine N-Acyl Substituents

A substructure search of the azetidin-1-yl-3-(pyrimidin-4-ylamino) core across public chemical databases reveals that N-acyl substituents on the azetidine are predominantly simple carbonyl-linked groups (e.g., thiophene-3-carbonyl in CAS 2097911-46-9, phenoxyacetyl, benzodioxolyloxyacetyl) . The target compound is distinguished by a two-carbon (ethylene) spacer interposed between the carbonyl and the phenylsulfanyl group, creating a -C(=O)-CH₂-CH₂-S-Ph connectivity. This extended linker: (a) increases conformational degrees of freedom (two additional rotatable bonds in the side chain), potentially enabling induced-fit binding to kinase conformations inaccessible to shorter or bulkier analogs; (b) positions the sulfur atom as a potential additional hydrogen-bond acceptor or chalcogen-bond donor, a feature absent in oxygen-ether or direct carbonyl analogs; and (c) creates a distinct three-dimensional shape that may evade recognition by efflux transporters (e.g., P-glycoprotein) that recognize more compact N-acyl azetidines [1]. No other compound in the 20979xx CAS series or in related azetidinyl pyrimidine patents contains this exact phenylsulfanyl-propanoyl motif, making the compound a singleton in accessible chemical space.

Chemical diversity Side-chain SAR Scaffold novelty

Hydrogen-Bond Donor Count and Predicted CNS Permeability Differentiation

The target compound has zero hydrogen-bond donors (HBD = 0), a property shared with only a minority of kinase inhibitors [1]. In contrast, many clinically used JAK inhibitors possess one or more HBDs: tofacitinib (HBD = 1), baricitinib (HBD = 2), and upadacitinib (HBD = 2). The combination of HBD = 0, moderate TPSA (≈ 50.50 Ų), and clogP ≈ 2.91 places the compound within favorable CNS multiparameter optimization (MPO) space (typically requiring TPSA < 90 Ų, HBD ≤ 1, and clogP 1–4) [2]. By comparison, baricitinib (TPSA ≈ 128 Ų, HBD = 2) is largely peripherally restricted, while the target compound's profile predicts a higher probability of passive BBB penetration. This property differentiation is critical for programs targeting neuroinflammatory or CNS malignancy indications where JAK-STAT pathway inhibition within the CNS compartment is desired—a therapeutic space poorly served by existing approved JAK inhibitors.

Blood-brain barrier CNS drug design Physicochemical filtering

Optimal Research and Procurement Application Scenarios for 3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one


Kinase Selectivity Panel Screening and Azetidinyl Pyrimidine SAR Expansion

Given the ≤ 0.1 μM bioactivity classification and the unique phenylsulfanyl-propanoyl side chain, this compound is best deployed as a singleton probe in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to map its target engagement fingerprint against the kinome. The resulting selectivity profile can then be compared with the profiles of existing azetidinyl pyrimidine leads disclosed in Aerie Pharmaceuticals' patent family [1], enabling SAR hypothesis generation around the role of the thioether-containing linker in kinase selectivity.

CNS-Penetrant Kinase Inhibitor Lead Identification Program

The combination of HBD = 0, moderate TPSA (≈ 50.50 Ų), and favorable clogP (≈ 2.91) positions this compound as a candidate for CNS kinase inhibitor programs—a therapeutic area where approved JAK inhibitors (baricitinib, tofacitinib) are excluded due to poor BBB penetration [1]. Procurement for MDCK-MDR1 or hCMEC/D3 permeability assays, coupled with in vivo rodent brain penetration studies, would validate the predicted CNS accessibility and potentially open a new indication space for the azetidinyl pyrimidine class.

Chemical Tool Compound for JAK-STAT Pathway Dissection in Inflammatory Disease Models

As a member of the azetidinyl pyrimidine class claimed for JAK-mediated inflammatory eye diseases (uveitis) and other inflammatory conditions [1], this compound can serve as a chemical tool in cellular assays (e.g., cytokine-stimulated pSTAT5 or pSTAT3 inhibition in immune cell lines) to dissect JAK-STAT signaling. Its structural distinction from clinical JAK inhibitors (different hinge-binder and side chain) makes it valuable for target deconvolution studies where orthogonal chemotypes are needed to confirm on-target effects versus off-target liabilities.

Fragment- or Scaffold-Hopping Starting Point for Novel IP Generation

The phenylsulfanyl-propanoyl motif is absent from all other catalogued azetidinyl pyrimidines, making this compound a structurally novel entry point for patent landscape expansion [1]. Medicinal chemistry teams can use this compound as a starting scaffold for systematic SAR around the ethylene linker length, sulfur oxidation state (sulfoxide/sulfone), and phenyl ring substitution, generating novel composition-of-matter IP that avoids existing azetidinyl pyrimidine patent claims.

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